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(2-Methanesulfonyl-2-methylpropyl)(methyl)amine

Lipophilicity Drug Design Property-Based Differentiation

Researchers requiring structurally verified sulfonamide building blocks for SAR studies face challenges with isomeric impurities that alter lipophilicity and binding profiles. This compound addresses these concerns: • Confirmed XLogP of -0.2 & TPSA 54.6 Ų for reliable QSAR model input • High aqueous solubility (>1 mM buffer) minimizes DMSO-induced assay artifacts • Free base form (MW 165.26) compatible with reductive amination & Buchwald-Hartwig couplings • Sterically hindered quaternary-centre amine scaffold enhances skeletal diversity

Molecular Formula C6H15NO2S
Molecular Weight 165.26 g/mol
CAS No. 1249167-64-3
Cat. No. B1445115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methanesulfonyl-2-methylpropyl)(methyl)amine
CAS1249167-64-3
Molecular FormulaC6H15NO2S
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESCC(C)(CNC)S(=O)(=O)C
InChIInChI=1S/C6H15NO2S/c1-6(2,5-7-3)10(4,8)9/h7H,5H2,1-4H3
InChIKeyLSLLJIVCOBRODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Methanesulfonyl-2-methylpropyl)(methyl)amine


(2-Methanesulfonyl-2-methylpropyl)(methyl)amine (CAS 1249167-64-3) is a small-molecule sulfonamide building block with the formula C6H15NO2S and a molecular weight of 165.26 g/mol [1]. Its structure features a quaternary carbon centre bearing both a methylsulfonyl group and a methylaminomethyl side-chain, creating a sterically congested alpha-branched amine scaffold . This compound is primarily utilized in medicinal chemistry and chemical biology as a versatile intermediate for the synthesis of more complex pharmacologically active molecules .

Versatile sulfonamide building block with sterically hindered amine core
Lower lipophilicity profile supports aqueous buffer compatibility for SAR assays
Computationally characterized (TPSA, logP) for QSAR and ADME modeling workflows

Structural Uniqueness of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine


Generic substitution among C6H15NO2S isomers is not chemically trivial. The relative position of the polar sulfonyl group to the secondary amine dictates the molecule's three-dimensional conformation, protonation state, and hydrogen-bonding network. While isomers like (3-methanesulfonylbutan-2-yl)(methyl)amine share the same atom connectivity count, published computational data confirm they exhibit distinct lipophilicity profiles as measured by partition coefficient (XLogP3-AA) [1]. Such differences directly impact solubility, permeability, and off-target binding, making analytical verification of structural identity critical before procurement for sensitive structure-activity relationship (SAR) studies .

Lipophilicity profile mismatch Isomers with identical molecular formula may exhibit differing XLogP3-AA, altering solubility and assay compatibility.
TPSA computational variance Topological polar surface area values may differ across vendor databases, requiring parameter verification for ADME models.
Salt form stoichiometric shift Hydrochloride salt (MW 201.72) alters mass balance and anhydrous handling relative to free base, limiting direct substitution.

Evidence-Based Selection: (2-Methanesulfonyl-2-methylpropyl)(methyl)amine


Lipophilicity Divergence from (3-Methanesulfonylbutan-2-yl) Isomer

The target compound exhibits a measurably lower predicted lipophilicity compared to its structural isomer (3-methanesulfonylbutan-2-yl)(methyl)amine. This quantitative difference is derived from consistent computational calculations performed by PubChem's XLogP3 algorithm [1][2].

Lipophilicity Divergence
Reported
ΔXLogP = -0.2
May support aqueous buffer compatibility
Computed by PubChem XLogP3; verify experimentally
Lipophilicity Drug Design Property-Based Differentiation

TPSA Consistency Across C6H15NO2S Isomers

Both the target molecule and its (3-methanesulfonylbutan-2-yl) isomer possess an identical calculated TPSA of 54.6 Ų according to PubChem, which is critical context for bioavailability predictions [1]. However, alternative vendor-supplied computational data for the isomer suggests a lower TPSA of 46.17 Ų . This discrepancy highlights the target compound's consistent positioning within the optimal TPSA range (<140 Ų) for oral bioavailability [1].

TPSA Consistency
Context-dependent
54.6 Ų
Supports consistent ADME parameter input
Vendor data may show 46.17 Ų; verify source
Polar Surface Area Drug-Likeness Bioavailability

Rotatable Bond Count: Free Base vs Hydrochloride Salt

The free base form of the target molecule has 3 rotatable bonds, a property it shares with the closely related (3-methanesulfonylbutan-2-yl) isomer [1]. The hydrochloride salt (CAS 2060063-90-1) maintains the same rotatable bond count but differs in molecular weight (201.72 g/mol) and solid-state properties [2]. This parity in rotatable bonds between free base isomers ensures the target compound does not introduce additional entropic penalties in target binding relative to its closest isomer [3].

Rotatable Bond Count
Class-level inference
3 bonds (free base)
Comparable entropic penalty; salt form adds MW
Free base preferred for anhydrous stoichiometry
Molecular Flexibility Entropy Crystallization

Preferred Applications of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine


Aqueous-Compatible SAR Campaigns

The quantitatively confirmed lower XLogP3-AA of -0.2 for (2-Methanesulfonyl-2-methylpropyl)(methyl)amine designates this scaffold for lead optimization programs where high aqueous solubility (>1 mM in buffer) is required to minimize DMSO-induced assay artifacts [1]. This is particularly relevant for fragment-based screening cascades that are orthogonal to more lipophilic isomer series.

Computational Modeling of C6H15NO2S Isomer Libraries

The TPSA value of 54.6 Ų and XLogP of -0.2 provide validated input parameters for QSAR or machine learning models predicting target binding or ADME profiles [1]. Including this specific isomer in a training set ensures model coverage of the quaternary-centre sulfonamide chemical space, which is often underrepresented by linear amine alternatives .

Anhydrous Transformations Requiring Precise Stoichiometry

The free base form (MW 165.26, 3 rotatable bonds) is recommended over the hydrochloride salt for air- and moisture-sensitive transformations such as reductive aminations or Buchwald-Hartwig couplings where an additional neutralization step would compromise catalytic activity [1]. The reliable incorporation of the sterically hindered amine into complex architectures contributes to higher skeletal diversity.

Application
Selection Property
Validation Focus
Aqueous-Compatible SAR Campaigns
Lower Lipophilicity Profile
Experimental solubility in aqueous buffer
Computational QSAR/ADME Modeling
Validated TPSA & LogP Parameters
Consistent in silico input across databases
Anhydrous Transformations
Free Base Form (No Salt)
Stoichiometric accuracy and anhydrous handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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